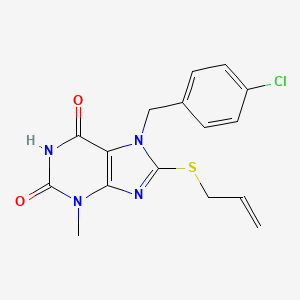

8-(allylthio)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This purine-2,6-dione derivative features a 3-methyl group, a 7-(4-chlorobenzyl) substitution, and an 8-(allylthio) moiety (molecular formula: C₁₆H₁₅ClN₄O₂S). Its structural uniqueness lies in the combination of a para-chlorobenzyl group at position 7 and a sulfur-containing allyl chain at position 8, which influence both physicochemical properties and biological interactions .

Properties

IUPAC Name |

7-[(4-chlorophenyl)methyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2S/c1-3-8-24-16-18-13-12(14(22)19-15(23)20(13)2)21(16)9-10-4-6-11(17)7-5-10/h3-7H,1,8-9H2,2H3,(H,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOIHYZRARHSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC=C)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(allylthio)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

Starting Materials: :

Comparison with Similar Compounds

Structural Modifications at Position 7

7-(4-Chlorobenzyl) vs. Other Benzyl Groups

- Observed in HSP90 inhibitors (e.g., compound 73m, 1,3,7-trimethyl core) with 48% benzylation yield using Pd catalysis .

- 7-(2-Chlorobenzyl) : Ortho-substitution introduces steric hindrance, reducing receptor affinity compared to para-substituted analogs (e.g., CID 3153005) .

- 7-Octyl Groups : Hydrophobic chains (e.g., in compound from ) increase membrane permeability but may reduce aqueous solubility .

Core Methylation Patterns

- 3-Methyl (Target Compound) : Simplifies the core compared to 3,7-dimethyl analogs (e.g., ), which showed optimal 5-HT6/D2 receptor affinity but reduced selectivity .

- 1,3,7-Trimethyl (Caffeine Derivatives) : Found in compounds like 3j and 3m , where methylation at position 1 abolishes CNS activity but retains analgesia .

Substituent Effects at Position 8

Allylthio vs. Other Sulfur-Containing Groups

- This contrasts with 8-(ethylthio) (), which lacks unsaturation, offering better metabolic stability but lower reactivity .

- 8-Nitro/8-Chloro : Electron-withdrawing groups () enhance electrophilicity but may reduce bioavailability due to higher polarity .

Amino and Heterocyclic Substituents

- 8-(3-Hydroxypropylamino): Hydrophilic groups (e.g., CID 3153005) improve solubility but may limit blood-brain barrier penetration .

- 8-(6-Methylpyridin-2-yloxy) : Aromatic substituents (e.g., 3j ) eliminate CNS activity while retaining analgesic effects, suggesting steric or electronic modulation of target engagement .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.